molecular formula C17H18N4O B2394403 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 899990-78-4

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No. B2394403
CAS RN: 899990-78-4
M. Wt: 294.358
InChI Key: PBBNMVZOZGTZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have a minimal effect on healthy cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea in lab experiments is its high potency and selectivity towards cancer cells and bacteria. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has a vast potential for future research. Some of the future directions include:
1. Studying its efficacy in combination with other anti-cancer and anti-inflammatory drugs.
2. Investigating its potential as a drug delivery system for targeted therapy.
3. Exploring its potential as an anti-viral agent.
4. Studying its effects on different cancer cell types and bacterial strains.
5. Developing new synthesis methods to improve its solubility and reduce toxicity.
In conclusion, 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a promising chemical compound with potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research directions include studying its efficacy in combination with other drugs, investigating its potential as a drug delivery system, and exploring its anti-viral properties.

Synthesis Methods

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with pyridine-3-carboxaldehyde followed by the reaction with urea in the presence of a catalyst.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(pyridin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-21-12-15(14-7-3-4-8-16(14)21)20-17(22)19-11-13-6-5-9-18-10-13/h3-10,12H,2,11H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNMVZOZGTZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

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